Ethyl 6-bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C12H11BrF2N2O2 and its molecular weight is 333.133. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activity
- Ethyl 6-bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate has been involved in the synthesis of various heterocyclic compounds. For instance, it was used in preparing 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids and their derivatives, which were evaluated for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. Such compounds have shown promise in pharmacological applications (Abignente et al., 1982), (Abignente et al., 1984).
Anti-Hepatitis B Virus Activity
- This compound has been a key precursor in the synthesis of derivatives that demonstrate significant anti-Hepatitis B Virus (HBV) activity. Some synthesized derivatives showed high effectiveness in inhibiting the replication of HBV DNA in HepG2.2.15 cells (Chen et al., 2011).
Anti-Cancer and Tubercular Studies
- In the realm of cancer and tuberculosis research, derivatives of this compound have been utilized in the palladium-catalyzed Suzuki–Miyaura borylation reactions. These reactions are crucial in the pharmaceutical industry, particularly for preparing various active agents. Notably, some derivatives showed moderate activity against tuberculosis and potential in anti-cancer screening (Sanghavi et al., 2022).
Synthesis of Chronic Renal Disease Agents
- A practical synthesis method using this compound was developed for producing chronic renal disease agents. The method involved regioselective chlorination and condensation steps, demonstrating the compound's utility in developing treatments for renal diseases (Ikemoto et al., 2000).
Wirkmechanismus
Target of Action
Compounds with a similar imidazo[1,2-a]pyridine-3-carboxylate core have been found to exhibit anti-proliferative activity againstS. pneumoniae .
Mode of Action
It is suggested that similar compounds interact with their targets to inhibit bacterial growth .
Result of Action
Similar compounds have been found to exhibit anti-bacterial action againstS. pneumoniae .
Eigenschaften
IUPAC Name |
ethyl 6-bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF2N2O2/c1-3-19-12(18)9-8(10(14)15)16-11-6(2)4-7(13)5-17(9)11/h4-5,10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APONXOPHPYMFTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=C(C=C2C)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.